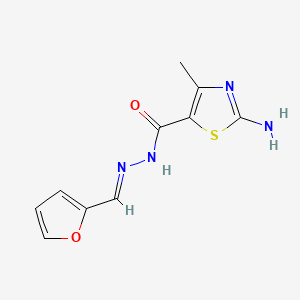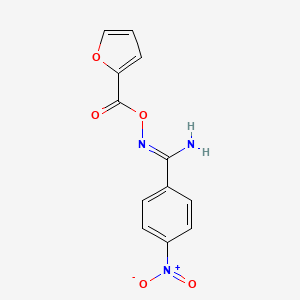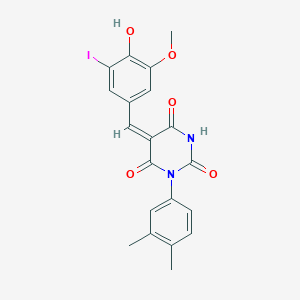
2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide
Übersicht
Beschreibung
2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide (FTC) is a thiazole derivative that has gained significant attention in recent years due to its potential therapeutic applications. FTC has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell survival and proliferation. 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of nuclear factor-κB (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, scavenge free radicals, and induce cell cycle arrest and apoptosis in cancer cells. 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide has also been found to possess significant hepatoprotective activity, which is attributed to its ability to inhibit the activity of various enzymes and proteins involved in liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide has several advantages for lab experiments, including its low cost, easy availability, and high stability. However, 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide, including:
1. Studying the potential therapeutic applications of 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide in other diseases, such as diabetes and neurodegenerative disorders.
2. Investigating the molecular mechanism of action of 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide in inflammation, oxidative stress, and cancer.
3. Developing novel formulations of 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide to improve its solubility and bioavailability.
4. Conducting in vivo studies to evaluate the safety and efficacy of 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide in animal models.
5. Exploring the potential synergistic effects of 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide with other drugs or natural compounds.
Conclusion:
2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide is a thiazole derivative that has gained significant attention in recent years due to its potential therapeutic applications. It possesses significant anti-inflammatory, antioxidant, and anticancer properties and has been extensively studied for its biological activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide and to develop novel formulations for its use in clinical settings.
Wissenschaftliche Forschungsanwendungen
2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide has also been found to possess significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
In addition, 2-amino-N'-(2-furylmethylene)-4-methyl-1,3-thiazole-5-carbohydrazide has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit the activity of various enzymes and proteins involved in cell survival and proliferation.
Eigenschaften
IUPAC Name |
2-amino-N-[(E)-furan-2-ylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-6-8(17-10(11)13-6)9(15)14-12-5-7-3-2-4-16-7/h2-5H,1H3,(H2,11,13)(H,14,15)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCJAIHHKWJEBC-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3905490.png)


![ethyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905509.png)

![3-[3-(allyloxy)phenyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905514.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905524.png)
![{4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3905538.png)
![(3-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-1H-indol-1-yl)acetic acid](/img/structure/B3905540.png)


![methyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3905561.png)